Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride
Overview
Description
“Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride” is likely a derivative of benzoic acid, which is a common structure in many pharmaceuticals and natural compounds . The “5-(aminomethyl)” suggests the presence of an amino group attached to a methyl group on the benzene ring, and “2-hydroxy” indicates a hydroxyl group at the second position of the ring. The “methyl benzoate” part of the name suggests that the carboxylic acid group of benzoic acid has been esterified with methanol.
Molecular Structure Analysis
The molecular structure would consist of a benzene ring with a hydroxyl group at the 2nd position, an aminomethyl group at the 5th position, and a methyl ester at the carboxylic acid position . The presence of these functional groups could impart certain chemical properties to the compound, such as polarity and potential for hydrogen bonding.Chemical Reactions Analysis
The compound contains several functional groups (hydroxyl, amino, ester) that could potentially undergo various chemical reactions. For example, the amino group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the hydroxyl group could be involved in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups (hydroxyl, amino, ester) in this compound would likely make it polar and potentially soluble in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure and the intermolecular forces present.Scientific Research Applications
1. Antioxidant and Antibacterial Activities
- Summary of Application: Benzamide compounds, which are similar to the compound you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
2. Antiviral Activity
- Summary of Application: Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which are structurally similar to the compound you mentioned, were synthesized and investigated for their antiviral properties .
- Methods of Application: The compounds were synthesized and their antiviral properties were investigated in relation to bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus .
- Results: Only the 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl- and 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides had significant activity against these viruses .
3. Chemical Synthesis
- Summary of Application: Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride is a chemical compound that can be used in the synthesis of various other compounds .
- Methods of Application: The specific methods of application would depend on the compound being synthesized. Typically, this compound could be used as a reagent in a chemical reaction .
- Results: The results would vary depending on the specific synthesis. In general, this compound could be used to introduce a 5-(aminomethyl)-2-methoxybenzoate group into a larger molecule .
4. Biomass Valorization
- Summary of Application: Similar compounds, such as 2,5-Bis(aminomethyl)furan (BAMF), have been used in the valorization of biomass-derived furfurals .
- Methods of Application: BAMF was prepared by the reductive amination of HMF in ammoniacal methanol using Ru NPs supported on Nb2O5 as the catalyst and molecular hydrogen as the reducing agent .
- Results: The resulting BAMF is a biorenewable monomer that can be used for polymeric applications .
5. Pharmaceutical Research
- Summary of Application: Compounds similar to “Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride” are often used in pharmaceutical research for the development of new drugs .
- Methods of Application: These compounds can be used as building blocks in the synthesis of complex molecules with potential therapeutic effects .
- Results: The results would vary depending on the specific research. In general, these compounds could contribute to the discovery of new drugs .
6. Material Science
- Summary of Application: Similar compounds, such as 2,5-Bis(aminomethyl)furan (BAMF), have been used in the development of new materials .
- Methods of Application: BAMF was prepared by the reductive amination of HMF in ammoniacal methanol using Ru NPs supported on Nb2O5 as the catalyst and molecular hydrogen as the reducing agent .
- Results: The resulting BAMF is a biorenewable monomer that can be used for polymeric applications .
Future Directions
properties
IUPAC Name |
methyl 5-(aminomethyl)-2-hydroxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)7-4-6(5-10)2-3-8(7)11;/h2-4,11H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAXZJEOQYXNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(aminomethyl)-2-hydroxybenzoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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